Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

Methyl 2-(4-bromo-3-fluorophenyl)acetate structure
942282-41-9 structure
Nom du produit:Methyl 2-(4-bromo-3-fluorophenyl)acetate
Numéro CAS:942282-41-9
Le MF:C9H8BrFO2
Mégawatts:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948

Methyl 2-(4-bromo-3-fluorophenyl)acetate Propriétés chimiques et physiques

Nom et identifiant

    • Methyl 2-(4-bromo-3-fluorophenyl)acetate
    • Methyl (4-bromo-3-fluorophenyl)acetate
    • Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
    • (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
    • DTXSID401285712
    • CS-0061878
    • DB-319747
    • GJSFSDMLTLWFQN-UHFFFAOYSA-N
    • methyl2-(4-bromo-3-fluorophenyl)acetate
    • TS-03396
    • SB40114
    • SCHEMBL14710854
    • EN300-206404
    • AKOS025287085
    • SY274624
    • Methyl 4-Bromo-3-fluorophenylacetate
    • MFCD22418249
    • Methyl 4-bromo-3-fluorobenzeneacetate
    • 942282-41-9
    • MDL: MFCD22418249
    • Piscine à noyau: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
    • La clé Inchi: GJSFSDMLTLWFQN-UHFFFAOYSA-N
    • Sourire: O=C(CC1C=C(F)C(Br)=CC=1)OC

Propriétés calculées

  • Qualité précise: 245.96917g/mol
  • Masse isotopique unique: 245.96917g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 187
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.5
  • Surface topologique des pôles: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-206404-2.5g
methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
2.5g
$224.0 2023-11-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0843-1g
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
942282-41-9 96%
1g
¥3060.38 2025-01-22
Enamine
EN300-206404-0.25g
methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
0.25g
$62.0 2023-11-13
Alichem
A019112037-5g
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 95%
5g
$1376.96 2023-08-31
ChemScence
CS-0061878-100mg
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 99.57%
100mg
$72.0 2022-04-26
ChemScence
CS-0061878-250mg
Methyl 2-(4-bromo-3-fluorophenyl)acetate
942282-41-9 99.57%
250mg
$120.0 2022-04-26
eNovation Chemicals LLC
Y1128178-5g
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
942282-41-9 95%
5g
$1095 2024-07-28
Aaron
AR00IIOO-25g
Methyl (4-bromo-3-fluorophenyl)acetate
942282-41-9 98%
25g
$519.00 2025-02-28
1PlusChem
1P00IIGC-250mg
Methyl (4-bromo-3-fluorophenyl)acetate
942282-41-9 98%
250mg
$10.00 2025-03-01
Aaron
AR00IIOO-250mg
Methyl (4-bromo-3-fluorophenyl)acetate
942282-41-9 98%
250mg
$11.00 2025-02-28

Methyl 2-(4-bromo-3-fluorophenyl)acetate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  5 min, rt; overnight, 55 °C
Référence
Pyrazole derivatives as inhibitor compounds, compositions, and use
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, rt
Référence
Preparation of biaryl urea derivatives useful as RORγt inhibitors
, China, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 16 h, rt
Référence
Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
Référence
Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors
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Synthetic Routes 5

Conditions de réaction
Référence
Process fro preparation of pyridine derivative and use thereof
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Synthetic Routes 6

Conditions de réaction
Référence
Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment
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Synthetic Routes 7

Conditions de réaction
Référence
Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy
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Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; 6 h, 50 °C
Référence
Heterocyclic compounds as GLP-1 agonists and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; overnight, 60 °C
Référence
Preparation of oxabispidines for the treatment of cardiac arrhythmias
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
Référence
Preparation of biaryl urea derivatives useful as RORγt inhibitors
, China, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, 60 °C
Référence
Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h, 80 °C
Référence
Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, reflux; cooled
1.2 Reagents: Water
Référence
Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Référence
Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ,  Dimethylformamide ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Référence
Phenyl acetamide based IL-17A modulators and uses thereof
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Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate
A859501
Pureté:99%
Quantité:25g
Prix ($):566.0